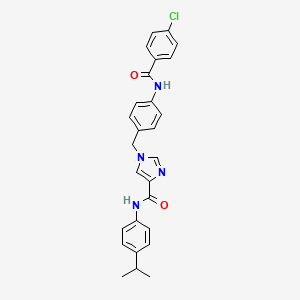

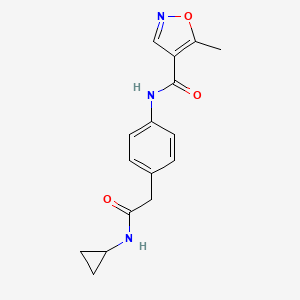

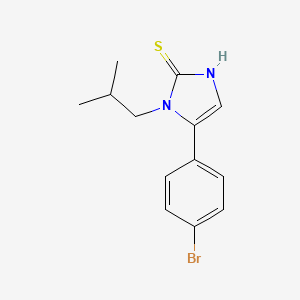

![molecular formula C15H13NO2S2 B2723946 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide CAS No. 2034493-27-9](/img/structure/B2723946.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of benzo[b]thiophene derivatives . Benzo[b]thiophene derivatives have been studied for their potential biological and pharmacological properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions . A general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid, a related compound, has been described . This process involves the reaction of K2CO3 with a compound in DMF, followed by the addition of methyl thioglycolate .Chemical Reactions Analysis

Benzo[b]thiophene derivatives have been found to exhibit various chemical reactions. For instance, they have shown promising antibacterial activity against certain microorganisms . Additionally, certain derivatives have demonstrated antiproliferative activities on cancer cell lines .科学的研究の応用

Chemoselective N-Benzoylation of Aminophenols

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates highlights a method to produce compounds of biological interest, including N-(2-hydroxyphenyl)benzamides. This process involves the formation of thioureas followed by the elimination of thiocyanic acid through intramolecular nucleophilic attacks. The study underscores the potential of these compounds in biological applications due to their satisfactory analytical and spectral data, including IR, 1H, and 13C NMR, pointing to their potential utility in various scientific research contexts (Singh et al., 2017).

Synthesis and Characterization of Thiophene Derivatives

Research into thiophenylhydrazonoacetates for heterocyclic synthesis showcases the creation of benzo[b]thiophen-2-yl-hydrazonoesters. These compounds have been explored for their reactivity towards nitrogen nucleophiles to yield a variety of derivatives, including pyrazole, isoxazole, and pyrimidine. This synthesis approach offers a pathway for developing compounds with potential applications in medicinal chemistry and other scientific research areas (Mohareb et al., 2004).

Antimicrobial Evaluation and Docking Studies

A study on the synthesis, characterization, and antimicrobial evaluation of specific thiophene derivatives indicates their significant biological potential. By synthesizing and evaluating the antimicrobial properties of these compounds, researchers have laid the groundwork for their application in combating microbial infections. Molecular docking studies further provide insights into the mechanisms of action, facilitating the design of more effective antimicrobial agents (Talupur et al., 2021).

Dehydrogenative Annulation for Benzo[c]thiophenes

The development of methods for the dehydrogenative annulation of thiophen-2-carboxamides, resulting in multiply substituted benzo[c]thiophenes, is a significant advancement. Some of these synthesized compounds have demonstrated strong solid-state fluorescence, suggesting their potential in creating fluorescent probes and materials for scientific research (Fukuzumi et al., 2016).

将来の方向性

The future directions for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide” and related compounds could involve further exploration of their potential biological and pharmacological properties . This could include more in-depth studies on their anticancer effects, STING-agonistic activity, and other potential therapeutic applications .

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-6,8-9,13,17H,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQJLENEUUEVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

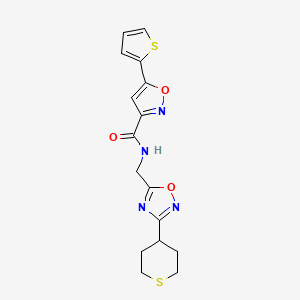

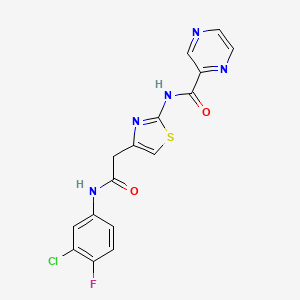

![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)

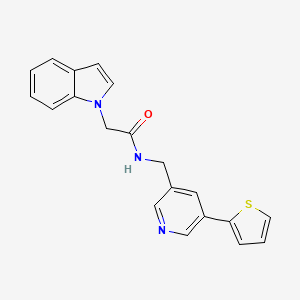

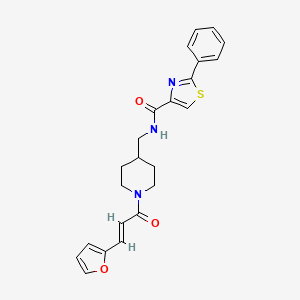

![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)

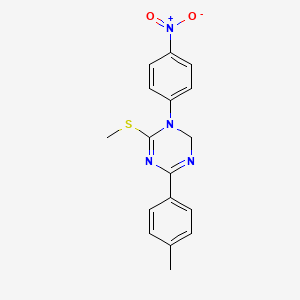

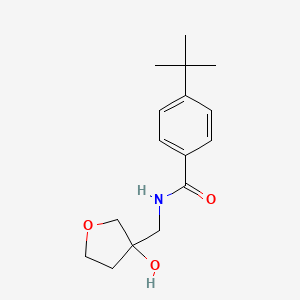

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)

![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)